
N-(n-Butyl)-1-phenylcyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(n-Butyl)-1-phenylcyclohexylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylamine structure substituted with a phenyl group and an n-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Butyl)-1-phenylcyclohexylamine typically involves the reaction of cyclohexylamine with phenylmagnesium bromide, followed by the addition of n-butyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Formation of Phenylcyclohexylamine:
- Cyclohexylamine reacts with phenylmagnesium bromide in anhydrous ether to form phenylcyclohexylamine.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and low temperature (0-5°C).
- Alkylation with n-Butyl Bromide:
- Phenylcyclohexylamine is then reacted with n-butyl bromide to form this compound.
- Reaction conditions: Anhydrous conditions, reflux temperature, and the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(n-Butyl)-1-phenylcyclohexylamine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction:
- Reduction of the compound can lead to the formation of secondary amines or hydrocarbons.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amine oxides, while reduction with lithium aluminum hydride can produce secondary amines.
Aplicaciones Científicas De Investigación
N-(n-Butyl)-1-phenylcyclohexylamine has several scientific research applications, including:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
- Studied as a potential drug candidate for various medical conditions.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-(n-Butyl)-1-phenylcyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
N-(n-Butyl)-1-phenylcyclohexylamine can be compared with other similar compounds, such as:
- N-(n-Butyl)-1-cyclohexylamine:
- Similar structure but lacks the phenyl group.
- Different chemical and biological properties.
- N-(n-Butyl)-1-phenylamine:
- Similar structure but lacks the cyclohexyl group.
- Different reactivity and applications.
- N-(n-Butyl)-1-phenylcyclohexanol:
- Similar structure but contains a hydroxyl group instead of an amine group.
- Different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
73166-29-7 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
N-butyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-2-3-14-17-16(12-8-5-9-13-16)15-10-6-4-7-11-15/h4,6-7,10-11,17H,2-3,5,8-9,12-14H2,1H3 |
Clave InChI |
IWLNVGMIYJAWHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1(CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


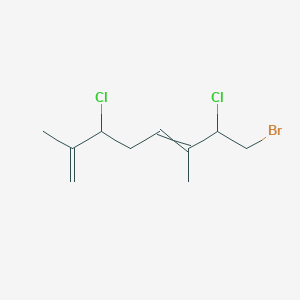
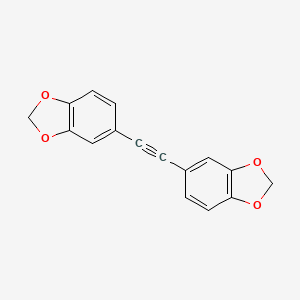
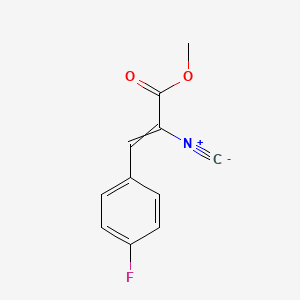
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
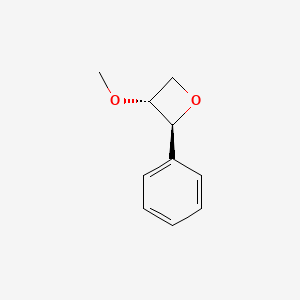
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
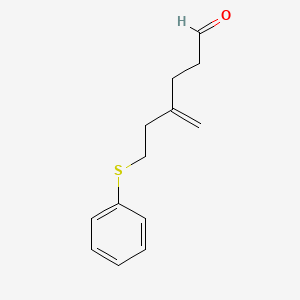
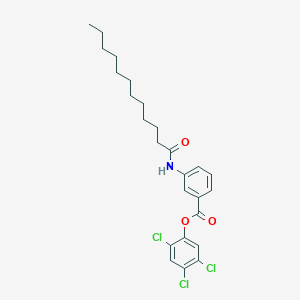

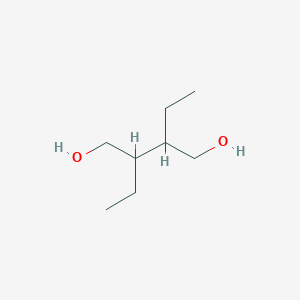

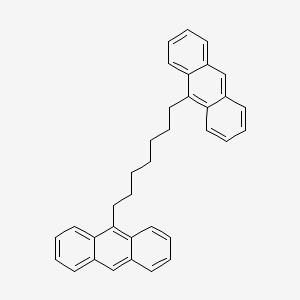
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
